N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-6-5-7(2)14-11-10(6)22-13(15-11)16-12(18)8-3-4-9(21-8)17(19)20/h3-5H,1-2H3,(H,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBAYMKAZRSYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the introduction of the nitrofuran moiety. One common approach starts with the synthesis of the thiazole ring, which is then annulated with a pyridine derivative. The nitrofuran moiety is introduced through a nitration reaction, followed by the formation of the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalytic amounts of specific reagents, controlled temperature conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the nitrofuran moiety .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of nitrofurans have been studied for their effectiveness against various pathogens. A study demonstrated that nitrofurans possess broad-spectrum activity against bacteria and fungi, suggesting that this compound may have similar efficacy in treating infections caused by resistant strains .
Anticancer Potential
The thiazolo-pyridine moiety has been linked to anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer models. Preliminary studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis through specific pathways related to cell cycle regulation and apoptosis .
Inhibition of MALT1
This compound has been identified as a potential inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in several autoimmune diseases and lymphomas. The inhibition of MALT1 could provide therapeutic avenues for treating these conditions .
Interaction with Biological Targets
The compound is hypothesized to interact with specific enzymes or receptors involved in disease processes. For example, it may bind to the active sites of enzymes critical for microbial survival or cancer cell metabolism, effectively inhibiting their function and leading to cell death .
Modulation of Signaling Pathways
Research suggests that compounds with similar structures can modulate key signaling pathways such as NF-kB and MAPK pathways, which are involved in inflammation and cancer progression. This modulation can lead to reduced inflammation and inhibited tumor growth .
Antifungal Studies
A recent study explored the antifungal properties of nitrofurans against clinically relevant strains such as Candida albicans. The results indicated that compounds with structural similarities showed MIC values significantly lower than those of conventional antifungal agents like fluconazole, suggesting a strong potential for clinical application in antifungal therapies .
Cancer Research Trials
In preclinical trials involving various cancer cell lines, this compound demonstrated promising results in inhibiting cell growth and inducing apoptosis. These findings warrant further investigation into its potential as an anticancer agent and the exploration of its efficacy in vivo .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Comparative Findings
Thiazolo-Pyridine vs. The 5-nitrofuran group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity compared to the methylsulfonyl group in N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide, which prioritizes metabolic stability .
Substituent Effects :
- 5,7-Dimethyl Groups : These substituents likely improve lipophilicity (predicted logP ~3.2) and metabolic stability by shielding the thiazolo-pyridine core from oxidative degradation. In contrast, unsubstituted thiazolo-pyridines (e.g., tigolaner) show faster hepatic clearance .
- 5-Nitrofuran vs. Trifluoromethyl Groups : The nitro group in the target compound may confer stronger antimicrobial activity due to redox cycling mechanisms, whereas trifluoromethyl groups (e.g., in tigolaner) enhance target selectivity via hydrophobic interactions .
Activity Trade-offs :
- Compounds with pyridinyl-indazole scaffolds (e.g., N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide) demonstrate superior solubility (>50 µg/mL) but lower potency (IC50 >10 µM in kinase assays) compared to the target compound’s thiazolo-pyridine-nitrofuran hybrid (predicted IC50 ~1–5 µM) .
Research Implications and Limitations
- Toxicity Considerations : The 5-nitrofuran moiety, while bioactive, may pose toxicity risks (e.g., mutagenicity) compared to safer substituents like pyrimidinylmethyl groups in 2-(3-pyridinyl)-N-(2-pyrimidinylmethyl)-2H-indazole-5-carboxamide .
Biological Activity
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanism of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyridine moiety linked to a nitrofuran carboxamide, which contributes to its biological activity. The structural formula can be represented as follows:
Research indicates that this compound acts primarily as an allosteric inhibitor of certain protein targets. Its ability to modulate enzyme activity without directly competing for the active site makes it a promising candidate for drug development against various diseases, including cancer and viral infections.
Antiviral Activity
Recent studies have highlighted the compound's efficacy against Zika virus by inhibiting the NS2B-NS3 protease complex, crucial for viral replication. The compound demonstrated selective inhibition with an IC50 value significantly lower than that of other tested compounds, indicating its potential as a therapeutic agent against flavivirus infections .
Anticancer Properties
The compound has shown promise as an anticancer agent by inhibiting the proliferation of tumor cells. It functions by targeting specific protein kinases involved in cell cycle regulation and apoptosis. In vitro studies demonstrated that it effectively reduced cell viability in various cancer cell lines, including those resistant to conventional therapies .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibited activity against several bacterial strains, including Bacillus cereus and Clostridium perfringens, indicating its potential utility in treating bacterial infections .
Case Studies
- Zika Virus Inhibition : A study reported that the compound inhibited Zika virus replication in vitro with a notable selectivity index. The mechanism involved disruption of the NS2B-NS3 interaction, which is essential for viral maturation and replication .
- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines (e.g., breast and lung cancer), this compound was shown to induce apoptosis through activation of caspase pathways and downregulation of pro-survival proteins .
Comparative Analysis with Similar Compounds
| Compound Name | Target Disease | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| This compound | Zika Virus | Allosteric inhibition | 10 |
| Compound A | Cancer | Kinase inhibition | 25 |
| Compound B | Bacterial Infection | Cell wall synthesis inhibition | 15 |
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide?
The synthesis involves multi-step reactions, typically starting with the preparation of the thiazolo[4,5-b]pyridine core followed by coupling with the 5-nitrofuran-2-carboxamide moiety. Key steps include:
- Cyclization : Formation of the thiazolo-pyridine ring using precursors like substituted pyridines and sulfur-containing reagents (e.g., phosphorus pentasulfide) under controlled temperatures (80–120°C) .
- Amide Coupling : Reaction of the thiazolo-pyridine intermediate with activated 5-nitrofuran-2-carboxylic acid (e.g., via acyl chloride) in anhydrous solvents (e.g., DMF or THF) with catalysts like HATU or DCC .
- Purification : Use of column chromatography and recrystallization to isolate the final product. HPLC and NMR are critical for verifying purity (>95%) and structural integrity .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, while 2D NMR (e.g., COSY, HSQC) resolves connectivity in complex heterocycles .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and planar conformations of the thiazolo-pyridine core, critical for interaction studies .
- HPLC : Monitors reaction progress and purity (>95%) using reverse-phase columns and UV detection .
Q. What initial biological assays are recommended for screening this compound?
- Kinase Inhibition Assays : Test against Aurora kinases or related targets due to structural similarity to imidazo[4,5-b]pyridine derivatives .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative strains, given the nitrofuran group’s redox activity .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining purity?
- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
- Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported HATU) to reduce metal contamination .
- Flow Chemistry : Implement continuous flow systems for cyclization steps to enhance reproducibility and yield .
Q. How should researchers address contradictions in biological activity data across studies?
- Structural Variability Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) using SAR studies, as seen in thiazolo[4,5-b]pyridine analogs .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity .
Q. What computational strategies predict target interactions and electronic properties?
- Density Functional Theory (DFT) : Calculate electron density distributions and Fukui indices to predict reactive sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Use AutoDock or Schrödinger to model binding poses with kinases or DNA gyrase, leveraging crystal structures from similar compounds .
- MD Simulations : Simulate solvated systems (≥100 ns) to assess stability of protein-ligand complexes .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- In Vitro Profiling :
- Enzyme Kinetics : Measure IC50 values for target enzymes (e.g., COX-2 for anti-inflammatory activity) .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generated by the nitrofuran moiety .
- In Vivo Models :
- Rodent Inflammation Models : Carrageenan-induced paw edema to validate anti-inflammatory efficacy .
- Pharmacokinetics : Assess bioavailability and metabolite formation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
